
1,4-PHENYLENEBIS(TRIETHOXYSILANE)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-PHENYLENEBIS(TRIETHOXYSILANE) is an organosilicon compound that features two triethoxysilyl groups attached to a benzene ring. This compound is primarily used as a precursor in the synthesis of various mesoporous organosilicas, which are materials with highly ordered pore structures. These materials have applications in fields such as catalysis, drug delivery, and molecular separation .
准备方法
1,4-PHENYLENEBIS(TRIETHOXYSILANE) can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichlorobenzene with triethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the triethoxysilane groups . Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
1,4-PHENYLENEBIS(TRIETHOXYSILANE) undergoes various chemical reactions, including hydrolysis and condensation. In the presence of water, the triethoxysilane groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of mesoporous organosilicas . The compound can also participate in cross-coupling reactions, such as the palladium-catalyzed Suzuki-Miyaura reaction, to form carbon-carbon bonds .
科学研究应用
1,4-PHENYLENEBIS(TRIETHOXYSILANE) has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for 1,4-PHENYLENEBIS(TRIETHOXYSILANE) involves the hydrolysis and condensation of its triethoxysilane groups. Upon exposure to water, the triethoxysilane groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a three-dimensional network structure, which is essential for the creation of mesoporous materials . The molecular targets and pathways involved in this process are primarily related to the formation and stabilization of siloxane bonds.
相似化合物的比较
1,4-PHENYLENEBIS(TRIETHOXYSILANE) can be compared to other similar compounds, such as:
1,4-Bis(triethoxysilyl)benzene: This compound has a similar structure but with the triethoxysilane groups attached at the 1,4-positions on the benzene ring.
1,2-Bis(triethoxysilyl)ethane: This compound features an ethane bridge instead of a benzene ring.
1,4-Bis(trimethoxysilyl)benzene: This compound has trimethoxysilane groups instead of triethoxysilane groups, which can affect its reactivity and the properties of the resulting materials.
1,4-PHENYLENEBIS(TRIETHOXYSILANE) is unique due to its specific structure, which provides a balance between rigidity and reactivity, making it highly suitable for the synthesis of mesoporous materials with well-defined pore structures .
属性
CAS 编号 |
151980-62-0 |
|---|---|
分子式 |
C18H34O6Si2 |
分子量 |
402.6 g/mol |
IUPAC 名称 |
triethoxy-(2-triethoxysilylphenyl)silane |
InChI |
InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18(17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 |
InChI 键 |
JIOGKDWMNMIDEY-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C1=CC=CC=C1[Si](OCC)(OCC)OCC)(OCC)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
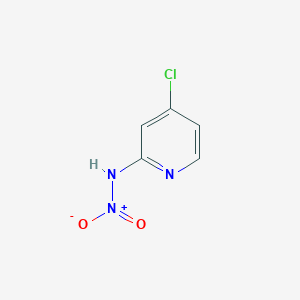
![L-Serine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-O-(phenylmethyl)-](/img/structure/B8703496.png)
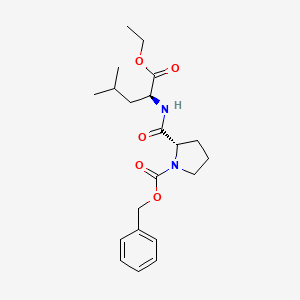
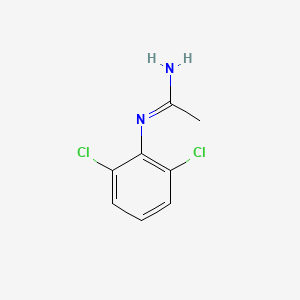
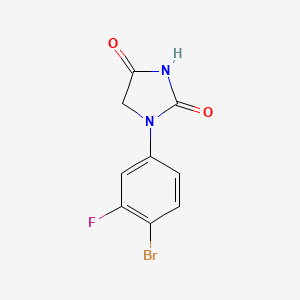
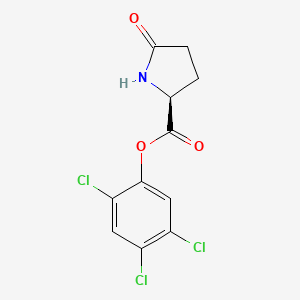
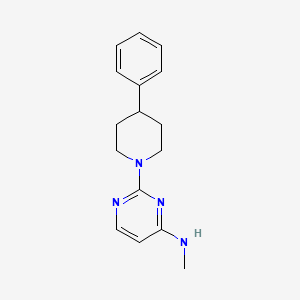
![Ethyl 6-(oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8703572.png)
![2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole](/img/structure/B8703579.png)
![1-(benzo[b]thiophen-2-yl)isoquinoline](/img/structure/B8703584.png)
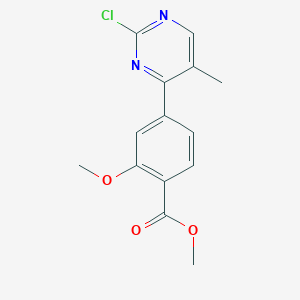
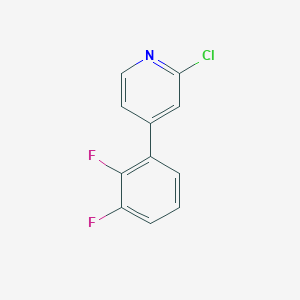
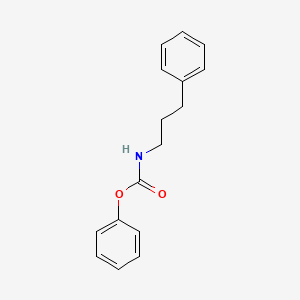
![1H-Benzimidazole, 2-[2-(methylthio)phenyl]-](/img/structure/B8703600.png)
